2-(4-Methanesulfonylphenyl)propanenitrile
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Overview
Description
2-(4-Methanesulfonylphenyl)propanenitrile is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . This compound is known for its unique chemical structure, which includes a methanesulfonyl group attached to a phenyl ring, and a propanenitrile group . It has gained attention in various fields of research due to its potential biological activity and applications in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonylphenyl)propanenitrile typically involves the reaction of 4-methanesulfonylbenzaldehyde with a suitable nitrile source under specific reaction conditions . One common method involves the use of a base, such as sodium hydride, to deprotonate the nitrile source, followed by the addition of 4-methanesulfonylbenzaldehyde . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylphenyl)propanenitrile undergoes various chemical reactions, including:
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Substitution: Amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile at elevated temperatures.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain . The compound’s methanesulfonyl group is believed to enhance its binding affinity to the active site of COX-2, leading to its inhibitory effects . Additionally, the nitrile group may contribute to its overall biological activity by interacting with other molecular targets .
Comparison with Similar Compounds
2-(4-Methanesulfonylphenyl)propanenitrile can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also possess methanesulfonyl groups and have been studied for their antimicrobial and anti-inflammatory activities.
4-Methanesulfonylbenzaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Methanesulfonylphenyl derivatives: A broader class of compounds with various biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUKSWLAKOHDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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